Tyrphostin B44, (-) enantiomer
Overview
Description
Tyrphostin B44 is a small molecule that belongs to the class of compounds known as tyrphostins. These compounds are specifically designed to inhibit tyrosine phosphorylation in signal transduction pathways. Tyrphostin B44 has shown potential in various scientific research applications, particularly in the fields of cancer research and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin B44 involves several steps, starting with the preparation of the core structure. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of the benzylidene core, which involves the condensation of benzaldehyde with an appropriate amine.
Introduction of functional groups:
Final assembly: The final step involves the coupling of the core structure with other functional groups to form the complete Tyrphostin B44 molecule.
Industrial Production Methods: Industrial production of Tyrphostin B44 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tyrphostin B44 undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups in Tyrphostin B44 can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
Scientific Research Applications
Tyrphostin B44 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of various cancer cell lines by targeting tyrosine kinases involved in cell proliferation and survival.
Cellular Signaling: Tyrphostin B44 is used to study signal transduction pathways, particularly those involving tyrosine phosphorylation.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting tyrosine kinases.
Biological Studies: Researchers use Tyrphostin B44 to investigate the role of tyrosine kinases in various biological processes.
Mechanism of Action
Tyrphostin B44 is part of a larger family of tyrphostins, which includes compounds such as Tyrphostin AG 835 and Tyrphostin AG 490 . Compared to these compounds, Tyrphostin B44 has unique structural features that contribute to its specific inhibitory activity. For example, the presence of hydroxy groups in Tyrphostin B44 enhances its binding affinity to tyrosine kinases . Additionally, Tyrphostin B44 has shown higher potency in inhibiting certain cancer cell lines compared to its analogs .
Comparison with Similar Compounds
- Tyrphostin AG 835
- Tyrphostin AG 490
- Tyrphostin AG 538
Tyrphostin B44 stands out due to its unique combination of functional groups and its specific inhibitory activity against tyrosine kinases .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-KMHUVPDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416171 | |
Record name | Tyrphostin B44 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-32-0 | |
Record name | Tyrphostin B44 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tyrphostin B44 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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